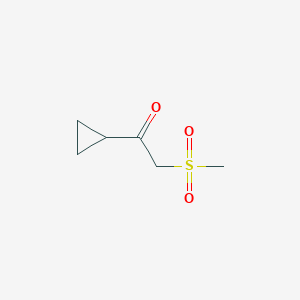
2-Brom-4-Fluor-5-(Trifluormethoxy)anilin
Übersicht
Beschreibung
2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline (BFTA) is a fluorinated aniline derivative with a bromo substituent. It is a versatile organic compound that has a wide range of applications in organic synthesis, biochemistry, and materials science. BFTA is a key intermediate in various organic reactions and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, BFTA has been used in the study of biological processes, including enzyme-catalyzed reactions, protein-ligand interactions, and membrane-associated processes.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Synthese von Inhibitoren
2-Brom-4-Fluor-5-(Trifluormethoxy)anilin wurde in der pharmakologischen Forschung zur Synthese und biochemischen Evaluierung einer Reihe von Inhibitoren eingesetzt, insbesondere für die Hepatitis-C-Virus (HCV)-NS3-Protease . Diese Anwendung ist entscheidend für die Entwicklung von Therapeutika gegen HCV.
Materialwissenschaften: antimikrobielle Eigenschaften
Diese Verbindung zeigt antimikrobielle Wirkungen, wodurch sie in der Materialwissenschaft für die Herstellung von Oberflächen oder Materialien wertvoll ist, die das mikrobielle Wachstum hemmen, was in medizinischen und sanitären Anwendungen unerlässlich ist .
Chemische Synthese: Reagenz für die organische Synthese
Es dient als Reagenz für die organische Synthese, insbesondere in der experimentellen Forschung, wo seine einzigartige chemische Struktur für die Herstellung komplexer Moleküle genutzt wird .
Landwirtschaft: Entwicklung von Pestiziden
Obwohl direkte Anwendungen in der Landwirtschaft nicht explizit erwähnt werden, deuten die antimikrobiellen Eigenschaften von this compound auf potenzielle Verwendungen bei der Entwicklung von Pestiziden oder Behandlungen für Pflanzenkrankheiten hin .
Umweltwissenschaften: Sanierung von Umweltverschmutzung
Die Reaktivität der Verbindung und das Potenzial für die Bildung von Bindungen mit Schadstoffen könnten für Umwelt-Sanierungsverfahren untersucht werden, wie z. B. den Abbau schädlicher Chemikalien in Böden oder Wasser .
Analytische Chemie: Chromatographie
In der analytischen Chemie könnte diese Verbindung als Standard oder Referenz in chromatographischen Verfahren verwendet werden, um ähnliche Verbindungen in verschiedenen Proben zu identifizieren oder zu quantifizieren .
Biochemie: Studien zur Protein-Interaktion
Die Brom- und Fluoratome in der Verbindung machen sie zu einem Kandidaten für die Untersuchung von Protein-Interaktionen, da diese Elemente als Marker in verschiedenen spektroskopischen Verfahren verwendet werden können .
Nanotechnologie: Synthese von Nanomaterialien
Die einzigartigen elektronischen Eigenschaften, die durch die Trifluormethoxygruppe vermittelt werden, könnten this compound zu einem Vorläufer bei der Synthese von Nanomaterialien machen, die in einer Vielzahl von Hightech-Anwendungen eingesetzt werden .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis c virus (hcv) ns3 protease .
Mode of Action
It’s worth noting that the compound could potentially interact with its targets, such as the hcv ns3 protease, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Given its potential role as an inhibitor of the hcv ns3 protease, it may affect the life cycle of the hepatitis c virus .
Result of Action
Similar compounds have shown inhibitory effects on the hcv ns3 protease, which could potentially lead to a disruption in the life cycle of the hepatitis c virus .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic processes . Additionally, 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can bind to specific proteins, altering their function and impacting cellular activities .
Cellular Effects
The effects of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can alter gene expression by binding to transcription factors, leading to changes in the expression of genes involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . Additionally, 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can induce changes in gene expression by interacting with DNA-binding proteins, thereby affecting transcriptional regulation .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline remains stable under ambient conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline vary with different dosages in animal models. Low doses of the compound have been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline is essential for predicting its effects on cellular function and developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline within cells and tissues are critical factors that influence its activity. The compound is transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . Studies have shown that 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can accumulate in certain tissues, leading to localized effects on cellular function .
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYYXTHPUFLAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806981-27-0 | |
| Record name | 2-bromo-4-fluoro-5-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


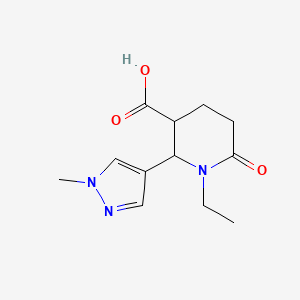
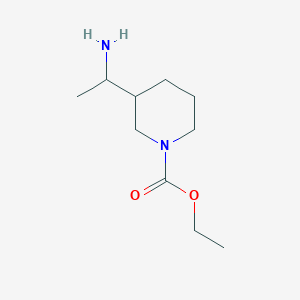
![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)
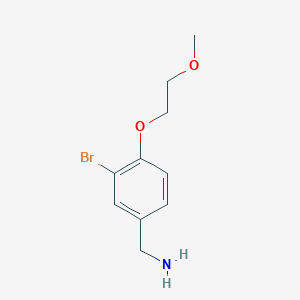
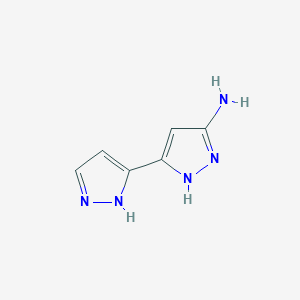
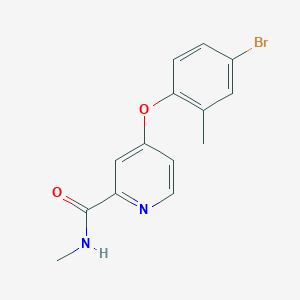
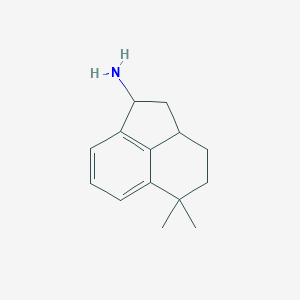

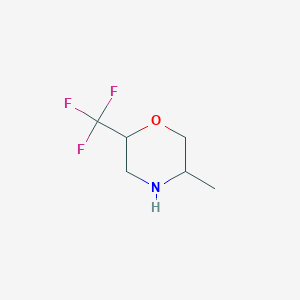

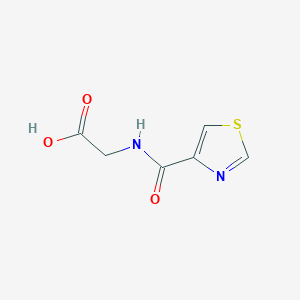
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)

